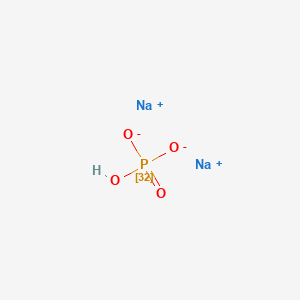
PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)
Cat. No. B1217616
Key on ui cas rn:
7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04707344
Procedure details


Process as claimed in claim 13 for the production of tetrasodium pryophosphate, wherein trisodium orthophosphate is acidified with sulfuric acid, disodium orthophosphate is separated from the reaction mixture and the disodium orthophosphate so separated is heated to btween 400° C. and 600° C. to form tetrasodium pyrophosphate.



Name
disodium orthophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C1C(C(N)=O)=CN(C2OC(C[O:16][P:17]([O:20][P:21]([O:24]CC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-:23])=[O:22])([O-:19])=[O:18])C(O)C2O)C=C1.[Na+:49].[Na+].[Na+].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].S(=O)(=O)(O)O.P(O)([O-])([O-])=O.[Na+].[Na+]>>[O-:18][P:17]([O:20][P:21]([O-:24])([O-:23])=[O:22])(=[O:16])[O-:19].[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,5.6.7.8,10.11.12,13.14.15.16.17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
disodium orthophosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the disodium orthophosphate so separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to btween 400° C. and 600° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
